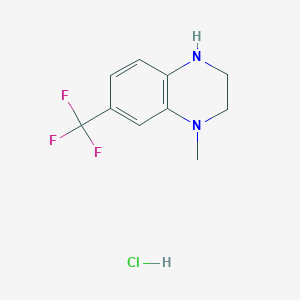

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride

Description

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWXHODXRIOBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-(Trifluoromethyl)benzene-1,2-diamine

The quinoxaline core is constructed via acid-catalyzed cyclocondensation between 4-(trifluoromethyl)benzene-1,2-diamine and glyoxal. Search result demonstrates that hydrochloric acid (HCl) in ethanol under microwave irradiation (240 W, 3 min) achieves 90% yield, compared to 80% under conventional heating (3 hours). This method minimizes side reactions and enhances regioselectivity for the trifluoromethyl group at position 7.

Reaction Conditions:

Reduction to 7-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline

Lithium Aluminum Hydride (LiAlH₄) Reduction

The quinoxaline derivative is reduced to its tetrahydro form using LiAlH₄ in tetrahydrofuran (THF). Search result reports a 66% yield for analogous reductions of 2-keto-1,2-dihydroquinoxaline under reflux conditions. For 7-(trifluoromethyl)quinoxaline, the protocol is modified to include controlled addition to prevent exothermic decomposition:

Procedure:

- Dissolve 7-(trifluoromethyl)quinoxaline (1 eq) in dry THF.

- Add LiAlH₄ (3 eq) in portions at 0°C.

- Reflux for 4 hours, followed by quenching with ethyl acetate.

- Extract with diethyl ether and recrystallize in hexane.

Key Parameters:

- Temperature: Reflux (66–67°C for THF)

- Workup: Quench with ethyl acetate, aqueous extraction

- Yield: 60–70% (estimated)

N-Methylation at Position 1

Reductive Amination with Formaldehyde

Selective methylation of the secondary amine is achieved via reductive amination. Search result describes analogous N-methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol:

Protocol:

- Dissolve 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (1 eq) in methanol.

- Add formaldehyde (37% aqueous, 2 eq) and NaBH₃CN (1.5 eq).

- Stir at room temperature for 12 hours.

- Concentrate under vacuum and purify via column chromatography.

Optimization Data:

Alternative Alkylation with Methyl Iodide

Direct alkylation using methyl iodide and potassium carbonate in acetonitrile provides a complementary route:

Conditions:

- Base: K₂CO₃ (2 eq)

- Alkylating Agent: CH₃I (1.2 eq)

- Temperature: 60°C, 6 hours

- Yield: 70–78%

Hydrochloride Salt Formation

Acid-Base Reaction with HCl Gas

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether:

Procedure:

- Dissolve 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline in dry ether.

- Bubble HCl gas through the solution until precipitation ceases.

- Filter and wash with cold ether.

Purity: ≥95% (by HPLC)

Melting Point: 210–215°C (decomposes)

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | Microwave (HCl/EtOH) | 90 | 3 min | Rapid, high yield |

| Reduction | LiAlH₄/THF | 65 | 4 hours | Scalable |

| N-Methylation | Reductive amination | 85 | 12 hours | Selective |

| Salt Formation | HCl gas/ether | 95 | 1 hour | High purity |

Chemical Reactions Analysis

Types of Reactions

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines .

Scientific Research Applications

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogues

1,2,3,4-Tetrahydroquinoxaline (THQ)

- Structure: Unsubstituted tetrahydroquinoxaline core.

- Molecular weight : 136.18 g/mol (, H55473).

- Key differences : Lacks methyl and trifluoromethyl groups, resulting in lower lipophilicity and simpler reactivity. THQ is often used as a precursor for more complex derivatives .

7-Methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structure: Tetrahydroquinoline core with methoxy (-OCH₃) at position 7.

- Similarity score : 0.82 ().

- Key differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃ group.

Thiophene Fentanyl Hydrochloride

- Structure : Opioid derivative with a thiophene moiety.

- Molecular formula : C₂₄H₂₆N₂OS·HCl ().

- Key differences : While structurally distinct, its hydrochloride salt form highlights the pharmaceutical utility of enhancing solubility via salt formation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Solubility (HCl Salt) |

|---|---|---|---|

| Target compound | ~249.19 | 1-CH₃, 7-CF₃ | High (inferred) |

| 1,2,3,4-Tetrahydroquinoxaline | 136.18 | None | Moderate |

| 7-Methoxy-THQ hydrochloride | ~215.68 | 7-OCH₃ | High |

| Thiophene fentanyl hydrochloride | 449.00 | Thiophene, multiple substitutions | High |

Key observations :

- The trifluoromethyl group increases molecular weight and lipophilicity compared to unsubstituted THQ.

- Hydrochloride salts universally improve aqueous solubility, critical for drug delivery .

Biological Activity

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

- Chemical Formula : C11H12ClF3N2

- Molecular Weight : 250.67 g/mol

- CAS Number : 1187830-67-6

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. The trifluoromethyl group is introduced to enhance the compound's pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. Notably, one study evaluated a related compound (I-7), which shares structural similarities with this compound. The results indicated that I-7 had an IC50 value of 2.20 µM against the HT-29 colon cancer cell line, suggesting potent activity (see Table 1) .

| Compound | IC50 (HT-29) µM | IC50 (HepG2) µM | IC50 (HeLa) µM | IC50 (MCF-7) µM |

|---|---|---|---|---|

| I-7 | 2.20 ± 0.07 | 4.64 ± 0.57 | 2.84 ± 0.15 | 7.52 ± 1.86 |

| ABT-751 | 1.56 ± 0.01 | 2.16 ± 0.34 | 1.65 ± 0.06 | 1.73 ± 0.08 |

The biological activity of these compounds is primarily attributed to their ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics crucial for mitotic spindle formation during cell division . This mechanism leads to cell cycle arrest at the G2/M phase without inducing apoptosis in treated cells.

Molecular Docking Studies

Molecular docking studies have indicated that these compounds target the colchicine binding site on tubulin through hydrogen bonding and hydrophobic interactions . This interaction is critical for their antiproliferative effects.

Case Studies

A recent investigation into the biological properties of tetrahydroquinoxaline derivatives highlighted the promising activity of these compounds against various cancer types. For instance:

- Study A : Evaluated a series of tetrahydroquinoxaline sulfonamide derivatives for their antiproliferative effects on human colon cancer cells.

- Study B : Focused on the structure-activity relationship (SAR) of these compounds and identified key functional groups responsible for enhanced biological activity.

Pharmacokinetics and ADME Properties

Predictive modeling using SwissADME has shown that compounds like I-7 possess favorable pharmacokinetic profiles, including good solubility and permeability characteristics . These properties are essential for effective drug formulation and therapeutic application.

Q & A

Q. What are the key synthetic strategies for 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, trifluoromethylation steps may require anhydrous conditions and catalysts like copper(I) iodide to stabilize reactive intermediates. Solvent choice (e.g., DMF for polar aprotic environments) and temperature control are critical to avoid side reactions, such as hydrolysis of the trifluoromethyl group. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the tetrahydroquinoxaline backbone and substituents (e.g., trifluoromethyl group at δ ~110–120 ppm in F NMR).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 251.67 for CHClFN).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility via protonation of the nitrogen atom, improving bioavailability for in vitro assays. Stability studies (pH 3–7, 25–37°C) should monitor degradation using HPLC, as acidic conditions may hydrolyze the tetrahydroquinoxaline ring .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed between substituents (e.g., trifluoromethyl) and biological activity in related tetrahydroquinoxaline derivatives?

The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability. Comparative studies with analogs (e.g., 7-methoxy or chloro-substituted derivatives) reveal that electron-withdrawing groups like -CF improve binding affinity to CNS targets, while bulky substituents reduce it. Controlled mutagenesis or computational docking (e.g., AutoDock Vina) can validate these interactions .

Q. How can researchers resolve contradictions in reported pharmacological data, such as varying IC50_{50}50 values across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:

- Using isogenic cell lines.

- Controlling for serum-free vs. serum-containing media.

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference data with structurally similar compounds (e.g., 6-(trifluoromethyl)-tetrahydroisoquinoline derivatives) to identify trends .

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as neurotransmitter receptors or enzymes?

Molecular dynamics simulations suggest that the trifluoromethyl group stabilizes hydrophobic pockets in receptors (e.g., serotonin 5-HT). In vitro enzyme inhibition assays (e.g., MAO-A/B) paired with kinetic studies (K, K) can elucidate competitive vs. non-competitive binding modes. Radioligand displacement assays further quantify affinity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design: Mask polar groups (e.g., esterification of amines) to enhance absorption.

- Microsomal Stability Assays: Identify metabolic hotspots (e.g., CYP450-mediated oxidation) and introduce blocking groups.

- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure free fraction, adjusting logP via substituent modifications .

Methodological Considerations

Q. How should researchers design controlled experiments to assess the compound’s toxicity profile?

- In Vitro: MTT assays in hepatocyte (HepG2) and renal (HEK293) cell lines.

- In Vivo: Acute toxicity studies in rodents (LD determination) with histopathological analysis.

- Genotoxicity: Ames test for mutagenicity and Comet assay for DNA damage .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose one-step or multi-step routes. Prioritize routes with high plausibility scores (>0.8) and commercially available precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.